An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-3-nitrophenol, a versatile aromatic compound with applications in organic synthesis and potentially in the development of novel therapeutics. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical concepts related to this compound.
Core Chemical and Physical Properties
4-Iodo-3-nitrophenol is a substituted phenol containing both an iodine atom and a nitro group on the aromatic ring. These functional groups impart distinct reactivity and physical characteristics to the molecule. It is important to note that the literature presents some ambiguity regarding the CAS number and IUPAC nomenclature, with "4-Iodo-3-nitrophenol" and "3-Iodo-4-nitrophenol" sometimes used interchangeably. The data presented here corresponds to the structure with the hydroxyl group at position 1, the nitro group at position 3, and the iodine at position 4.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-iodo-3-nitrophenol, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 113305-56-9[1][2], 50590-07-3[3][4][5][6][7][8] | Multiple Sources |
| Molecular Formula | C₆H₄INO₃[1][3][4][7] | Multiple Sources |
| Molecular Weight | 265.01 g/mol [2][9][10] | Multiple Sources |
| Melting Point | 153-159 °C[5][6] | Chemsrc, Guidechem |
| Boiling Point | 345.6 °C[9] (Predicted), 382.5 °C at 760 mmHg[5][6] | ECHEMI, Chemsrc, Guidechem |
| Density | 2.2 g/cm³[5] | Chemsrc |
| pKa | 6.39 ± 0.10 (Predicted)[3][6] | ChemicalBook, Guidechem |
| Appearance | Dark yellow to brown crystalline powder[5] | Chemsrc |
| Purity | ≥ 97%[7], 98% (GC)[1] | Chem-Impex, CP Lab Safety |
Chemical Reactivity and Profile
The chemical behavior of 4-iodo-3-nitrophenol is dictated by the interplay of its three functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the iodo (-I) groups attached to the benzene ring.
-
Phenolic Hydroxyl Group: The -OH group is an activating, ortho-, para-director for electrophilic aromatic substitution. It is also acidic, allowing the compound to form phenoxide salts with bases.
-
Nitro Group: The -NO₂ group is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.[11] The nitro group can be readily reduced to an amino group (-NH₂), a versatile functional handle for further synthetic transformations.[11]
-
Iodine Atom: The iodine atom is a good leaving group, making its position susceptible to nucleophilic aromatic substitution reactions.[12] More significantly, it is a key participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[11]
The combination of these groups makes 4-iodo-3-nitrophenol a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7]
Caption: Reactivity pathways of 4-iodo-3-nitrophenol.
Spectral Data Interpretation
While specific spectral data for 4-iodo-3-nitrophenol is not widely published, its expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the N-O bonds in the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-I stretching vibrations at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Experimental Protocols
General Handling and Safety
Based on safety data for related nitrophenol and iodophenol compounds, 4-iodo-3-nitrophenol should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
-
Hazards: This compound may cause skin, eye, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with federal, state, and local regulations.[5]
Synthesis Protocol
A representative synthesis for a related isomer, 3-iodo-4-nitrophenol, involves the nitration of 3-iodophenol. A similar approach could be adapted for 4-iodo-3-nitrophenol, starting with 4-iodophenol. The following is a general procedure based on the synthesis of the isomer.[13]
Reaction: Nitration of 4-iodophenol.
Materials:
-
4-Iodophenol
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4-iodophenol in glacial acetic acid in a reaction flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring at room temperature for approximately 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Concentrate the mixture under vacuum to remove most of the solvent.
-
Dissolve the residue in water and extract with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired 4-iodo-3-nitrophenol isomer.
Caption: Synthesis workflow for 4-iodo-3-nitrophenol.
Applications in Research and Drug Development
4-Iodo-3-nitrophenol serves as a valuable building block in organic synthesis.[1] Its utility stems from the ability to selectively modify its functional groups. For instance:
-
The iodo group allows for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry, enabling the construction of complex molecular scaffolds.[7]
-
The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules and can be further derivatized.
-
The phenolic hydroxyl allows for the formation of ethers and esters, which can be used to modulate the pharmacological properties of a lead compound.
These features make 4-iodo-3-nitrophenol and related compounds attractive starting materials for the synthesis of novel compounds in drug discovery programs, particularly in the development of anti-inflammatory and analgesic drugs.[7] It also has potential applications in material science and as a reagent in analytical chemistry.[7]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-IODO-3-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 4-Iodo-3-nitrophenol | CAS#:50590-07-3 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. guidechem.com [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. byjus.com [byjus.com]
- 13. 4-IODO-3-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
